molecular formula C23H17NO6S B2544731 (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine CAS No. 865657-20-1

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2544731
CAS No.: 865657-20-1
M. Wt: 435.45
InChI Key: APLGECBMEFVCPQ-VHXPQNKSSA-N
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Description

(2Z)-3-(Benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine is a high-quality synthetic chemical reagent designed for research applications. This compound features a unique molecular architecture that incorporates a benzodioxole group, a structural motif present in various biologically active molecules and frequently used in medicinal chemistry and drug discovery research . The integration of a chromene core, a methoxy substituent, and a benzenesulfonyl group suggests potential for diverse investigative pathways. Researchers can leverage this compound as a key intermediate in organic synthesis or as a candidate for biochemical screening. Its complex structure makes it suitable for developing analytical methods, including NMR spectroscopy, where fully assigned 1D and 2D data (1H, 13C, COSY, HMQC, HMBC) can be essential for identification and purity assessment, as demonstrated for related benzodioxole-containing compounds . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c1-27-17-9-7-15-11-22(31(25,26)18-5-3-2-4-6-18)23(30-20(15)13-17)24-16-8-10-19-21(12-16)29-14-28-19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLGECBMEFVCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC4=C(C=C3)OCO4)O2)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-imine core: This can be achieved through the condensation of appropriate aldehydes with amines under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the chromen-2-imine core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the benzodioxolyl group: This can be done through a nucleophilic substitution reaction where the benzodioxolyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chromen-2-imine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine typically involves several key steps:

  • Formation of the Chromene Core : The chromene structure can be synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Introduction of the Benzodioxole Moiety : This is achieved through nucleophilic substitution reactions where appropriate benzodioxole derivatives are reacted with sulfonylated intermediates.
  • Final Imine Formation : The final step involves condensation reactions that yield the imine structure, often facilitated by dehydrating agents.

The molecular formula for this compound is C22H15NO5SC_{22}H_{15}NO_5S with a molecular weight of approximately 405.42 g/mol .

Anticancer Properties

Research has indicated that coumarin derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as:

  • Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of various cancer cell lines by disrupting the cell cycle.
  • Induction of Apoptosis : Mechanistic studies suggest that it may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

Coumarin derivatives are also known for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism may involve:

  • Disruption of Cell Membranes : The sulfonyl group enhances its interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Targeting specific microbial enzymes can inhibit their growth and survival .

Modulators in Cystic Fibrosis Research

Recent studies have explored the potential of this compound as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is particularly relevant in developing treatments for cystic fibrosis by enhancing chloride ion transport across epithelial cells .

Antioxidant Properties

The compound exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against cellular damage .

Summary Table of Applications

Application AreaDescriptionReferences
AnticancerInduces apoptosis and inhibits proliferation in cancer cells
AntimicrobialEffective against various bacterial strains through membrane disruption
Cystic Fibrosis ModulationActs as a CFTR modulator, potentially aiding in cystic fibrosis treatment
AntioxidantScavenges free radicals and protects against oxidative stress

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and two related molecules from the provided evidence:

Compound Molecular Formula Key Functional Groups Substituents
Target: (2Z)-3-(Benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine C₂₃H₁₈N₂O₅S Imine (C=N), benzenesulfonyl (SO₂Ph), methoxy (OCH₃), benzodioxol Position 3: SO₂Ph; Position 7: OCH₃; N-linked benzodioxol
: N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ Hydrazine (N-NH₂), benzodithiazine (S₂N), sulfonyl (SO₂) Position 6: Cl; Position 7: CH₃; N-methyl
: 7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one C₁₅H₁₄O₆ Chromenone (cyclic ketone), benzodioxol, hydroxy (OH), methoxy (OCH₃) Position 7: OCH₃; Position 8: ketone; Position 2: hydroxy-phenyl

Key Comparisons

  • Core Structure: The target compound’s chromen-imine core differs from the hydrazine-linked benzodithiazine in and the chromenone (cyclic ketone) in . The benzodioxol group in the target and facilitates π-π stacking, whereas the benzodithiazine in introduces sulfur-based interactions (e.g., S···S contacts) .
  • Sulfonyl Groups :

    • Both the target and contain sulfonyl groups (SO₂), which enhance thermal stability and solubility in polar solvents. However, the benzenesulfonyl group in the target may confer greater steric bulk compared to the benzodithiazine’s fused sulfonyl in .
  • Substituent Effects: The methoxy group at position 7 in the target and likely increases lipophilicity, favoring membrane permeability. The hydroxy-phenyl group in enables hydrogen bonding, absent in the target compound, which relies on the benzodioxol’s oxygen atoms for similar interactions .

Spectral and Crystallographic Insights

  • provides IR and NMR data for its compound, including a C=N stretch at 1645 cm⁻¹ and N-H vibrations at 3235 cm⁻¹. The target’s imine group would likely exhibit a similar C=N IR stretch but lack N-H signals, distinguishing it from hydrazine derivatives .
  • highlights hydrogen bonding’s role in crystal packing. The target’s benzodioxol oxygen atoms may form C-H···O interactions, analogous to ’s hydroxy-phenyl group, but with reduced strength compared to O-H···O bonds .

Hypothetical Research Findings

  • Solubility: The benzenesulfonyl group in the target may improve aqueous solubility relative to ’s hydroxy-phenyl chromenone but reduce it compared to ’s smaller benzodithiazine.
  • Bioactivity : The imine group could act as a pharmacophore for enzyme inhibition (e.g., kinase targets), whereas ’s hydrazine might favor metal chelation .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine is a member of the chromen-2-imine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H20N2O5S
Molecular Weight436.5 g/mol
IUPAC Name1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydroindole-5-carboxamide

The compound's structure features a benzenesulfonyl group , a benzodioxole moiety , and a chromen-2-imine framework , which contribute to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of chromen-2-imines exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results in reducing cell viability.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary evaluations suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antibacterial agent.

The mechanism of action involves the interaction of the benzenesulfonyl group with target proteins, potentially inhibiting their function. This interaction may modulate enzymatic activities or receptor functions, leading to the observed biological effects.

Study 1: Anticancer Evaluation

A study published in MDPI explored the anticancer potential of chromen-2-imine derivatives. The findings indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of sulfonamide derivatives related to benzodioxole structures. The results demonstrated that these compounds significantly inhibited the growth of pathogenic bacteria, indicating a potential for developing new antimicrobial agents .

Study 3: Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies revealed specific binding sites and interaction modes that could be crucial for its biological activity .

Q & A

Basic Research Questions

Q. How can the stereochemistry of the (2Z)-configuration in this compound be experimentally validated?

  • Methodological Answer:

  • X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to resolve the Z-configuration. Refinement via SHELXL (part of the SHELX suite) allows precise determination of bond angles and torsion angles .
  • Nuclear Overhauser Effect (NOE) : Perform 2D NOESY NMR to detect spatial proximity between protons on the imine and adjacent groups. A lack of NOE signals between specific protons supports the Z-geometry .
    • Key Tools : SHELX for crystallographic refinement , ORTEP-III for visualizing anisotropic displacement parameters .

Q. What spectroscopic techniques are critical for characterizing the benzodioxole and benzenesulfonyl moieties?

  • Methodological Answer:

  • FT-IR : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and benzodioxole ether (C-O-C) vibrations at ~1250–1050 cm⁻¹.
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The benzodioxole protons appear as a singlet (δ ~6.8–7.2 ppm), while sulfonyl groups deshield adjacent protons .
    • Validation : Cross-reference with X-ray data to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) using Gaussian or ORCA to model HOMO-LUMO gaps and compare with UV-Vis absorption spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize discrepancies .
  • Electron Density Maps : Use SHELXL-generated maps to validate charge distribution in the sulfonyl group .
    • Case Study : If computational results overestimate conjugation, re-examine solvent effects or crystallographic disorder in experimental data .

Q. What experimental design optimizes the synthesis of this compound while minimizing byproducts?

  • Methodological Answer:

  • Stepwise Functionalization : First synthesize the chromen-2-imine core via condensation of 7-methoxy-2H-chromen-2-one with a benzodioxol-5-amine. Introduce the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., pyridine/DMAP as base) .
  • Reaction Monitoring : Use TLC and LC-MS to track intermediates. Optimize stoichiometry (e.g., 1.2 equivalents of benzenesulfonyl chloride) to suppress di-sulfonated byproducts .
    • Troubleshooting : If yields drop below 50%, consider microwave-assisted synthesis to enhance reaction kinetics .

Q. How can anisotropic displacement parameters (ADPs) from crystallography inform molecular stability studies?

  • Methodological Answer:

  • ADP Analysis : Use WinGX/ORTEP to visualize ellipsoids. High ADPs in the benzodioxole ring suggest thermal motion or weak packing forces, which correlate with solubility and stability .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) using CrystalExplorer. Weak interactions may explain instability under thermal stress .
    • Application : Data from SHELXL-refined structures can guide formulation strategies for crystalline derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray data for proton environments?

  • Methodological Answer:

  • Dynamic Effects : NMR may average proton environments (e.g., rotational isomers), while X-ray captures static structures. Use variable-temperature NMR to detect dynamic processes .
  • Twinned Crystals : If X-ray data shows disorder, re-refine using TWIN/BASF commands in SHELXL .
    • Example : If NMR shows equivalent protons but X-ray reveals asymmetry, consider solvent-induced polymorphism .

Research Tools and Software

Q. Which software packages are essential for crystallographic analysis of this compound?

  • Tools :

  • SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL) .
  • WinGX/ORTEP : For graphical representation and analysis of ADPs .
    • Workflow : Integrate SHELX-refined CIF files into Mercury (CCDC) for packing diagram generation .

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